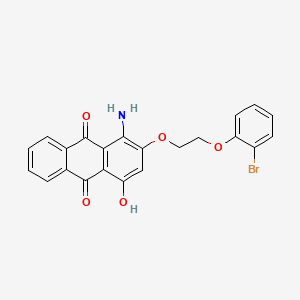
1-Amino-2-(2-(bromophenoxy)ethoxy)-4-hydroxyanthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2-(2-(2-bromophenoxy)ethoxy)-4-hydroxyanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family This compound is characterized by its unique structure, which includes an anthracene backbone with amino, bromophenoxy, and hydroxy substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(2-(2-bromophenoxy)ethoxy)-4-hydroxyanthracene-9,10-dione typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-2-(2-(2-bromophenoxy)ethoxy)-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions include various anthraquinone derivatives, hydroquinones, and substituted anthracenes .
Wissenschaftliche Forschungsanwendungen
1-Amino-2-(2-(2-bromophenoxy)ethoxy)-4-hydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of advanced materials and as a component in various industrial processes
Wirkmechanismus
The mechanism of action of 1-Amino-2-(2-(2-bromophenoxy)ethoxy)-4-hydroxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting cellular processes and leading to cell death. It may also inhibit certain enzymes, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Amino-2-(2-(2-chlorophenoxy)ethoxy)-4-hydroxyanthracene-9,10-dione
- 1-Amino-2-(2-(2-fluorophenoxy)ethoxy)-4-hydroxyanthracene-9,10-dione
- 1-Amino-2-(2-(2-iodophenoxy)ethoxy)-4-hydroxyanthracene-9,10-dione
Uniqueness
Compared to similar compounds, 1-Amino-2-(2-(2-bromophenoxy)ethoxy)-4-hydroxyanthracene-9,10-dione is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine substituent can enhance the compound’s ability to interact with biological targets and improve its efficacy in various applications .
Eigenschaften
CAS-Nummer |
72953-52-7 |
|---|---|
Molekularformel |
C22H16BrNO5 |
Molekulargewicht |
454.3 g/mol |
IUPAC-Name |
1-amino-2-[2-(2-bromophenoxy)ethoxy]-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H16BrNO5/c23-14-7-3-4-8-16(14)28-9-10-29-17-11-15(25)18-19(20(17)24)22(27)13-6-2-1-5-12(13)21(18)26/h1-8,11,25H,9-10,24H2 |
InChI-Schlüssel |
VEWQTMPECVHJAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCOC4=CC=CC=C4Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine hydrochloride](/img/structure/B13124988.png)

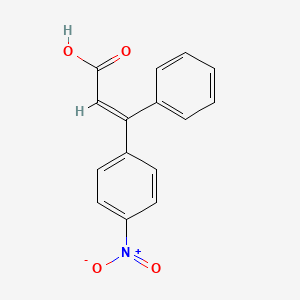
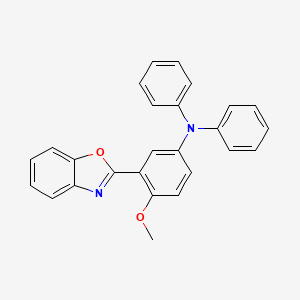
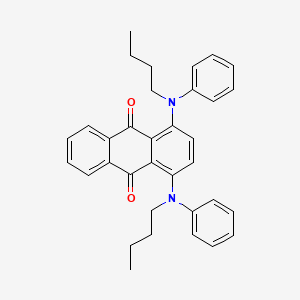
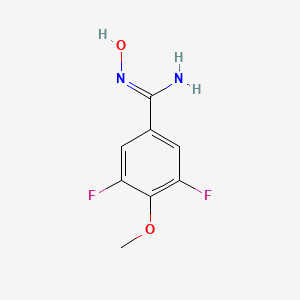


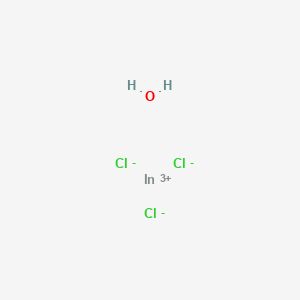

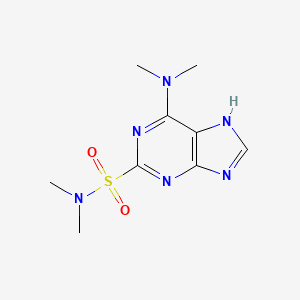

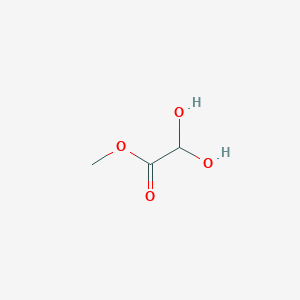
![3'-Methyl-4,6-diphenyl-2H-[1,2'-bipyridin]-2-one](/img/structure/B13125062.png)
